4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol
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Overview
Description
4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can bind to proteins and enzymes, affecting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking additional functional groups.
Prolinol: A compound with a hydroxyl group attached to the pyrrolidine ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with different chemical properties.
Uniqueness
4-Amino-3,3-dimethyl-2-(pyrrolidin-2-yl)butan-2-ol is unique due to its specific functional groups and the presence of the pyrrolidine ring. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-amino-3,3-dimethyl-2-pyrrolidin-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-9(2,7-11)10(3,13)8-5-4-6-12-8/h8,12-13H,4-7,11H2,1-3H3 |
InChI Key |
MJJQBMFWCROYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C)(C1CCCN1)O |
Origin of Product |
United States |
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